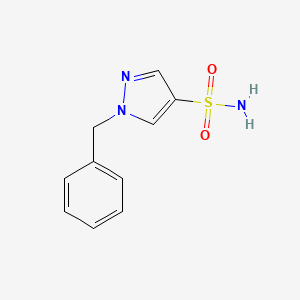

1-benzyl-1H-pyrazole-4-sulfonamide

Descripción general

Descripción

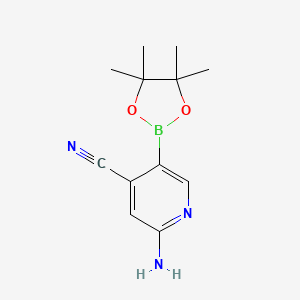

1-benzyl-1H-pyrazole-4-sulfonamide is a chemical compound with the CAS Number: 1248821-86-4 . It has a molecular weight of 237.28 and is typically stored at room temperature . It is usually in powder form .

Synthesis Analysis

The synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide and its derivatives often involves reactions of intra- and intermolecular heterocyclization . The compounds are characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis

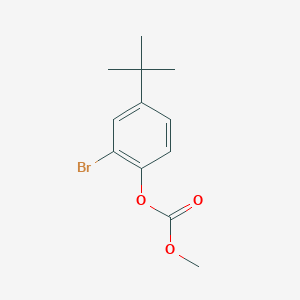

The molecular structure of 1-benzyl-1H-pyrazole-4-sulfonamide includes a benzyl group attached to the 1-position of a pyrazole ring, which is further substituted at the 4-position with a sulfonamide group .Physical And Chemical Properties Analysis

1-benzyl-1H-pyrazole-4-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 237.28 .Aplicaciones Científicas De Investigación

-

Antileishmanial Structures

- Field : Medical Chemistry

- Application : Pyrazole derivatives have been identified as active antileishmanial structures, useful against Leishmaniasis, a neglected disease .

- Method : The compounds were synthesized and their cytotoxicity and antileishmanial profile were evaluated .

- Results : Some compounds showed an active profile against Leishmania infantum and Leishmania amazonensis. Two compounds had a profile similar to that of pentamidine, but with lower cytotoxicity .

-

Antimicrobial and Antioxidant Activity

- Field : Biochemistry

- Application : Triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized and evaluated for their in vitro anti-microbial activity .

- Method : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .

- Results : Among all the tested compounds, three compounds possessed the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

-

Stability Study of Boronate Esters

- Field : Organic Chemistry

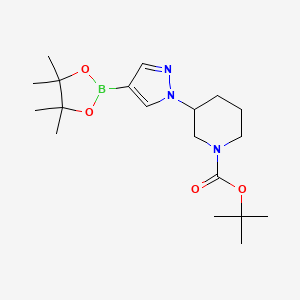

- Application : 1-Benzylpyrazole-4-boronic acid pinacol ester has been used as a model compound in the study of the stability of boronate esters in different alcohols .

- Method : The stability of boronate esters was studied using the LCMS technique .

- Results : The study provided insights into the stability of boronate esters in different alcohols .

-

Antimicrobial and Antioxidant Activity

- Field : Biochemistry

- Application : Triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized and evaluated for their in vitro anti-microbial activity .

- Method : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .

- Results : Among all the tested compounds, three compounds possessed the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

-

Stability Study of Boronate Esters

- Field : Organic Chemistry

- Application : 1-Benzylpyrazole-4-boronic acid pinacol ester has been used as a model compound in the study of the stability of boronate esters in different alcohols .

- Method : The stability of boronate esters was studied using the LCMS technique .

- Results : The study provided insights into the stability of boronate esters in different alcohols .

-

Antimicrobial, Antitubercular, Anticancer, Antihypertensive, Antiulcer, Antiproliferative, and Antiparasitic Activities

- Field : Medicinal Chemistry

- Application : Benzimidazole derivatives, which can be synthesized from pyrazole, are known to exhibit a wide range of biological activities .

- Method : The synthesis of these compounds involves the use of pyrazole as a starting material .

- Results : The resulting benzimidazole derivatives have shown promising results in various biological assays .

-

Antileishmanial Structures

- Field : Medical Chemistry

- Application : 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives have been identified as active antileishmanial structures, useful against Leishmaniasis, a neglected disease .

- Method : The compounds were synthesized and their cytotoxicity and antileishmanial profile were evaluated .

- Results : Some compounds showed an active profile against Leishmania infantum and Leishmania amazonensis. The profile of two compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity .

-

Antimicrobial and Antioxidant Activity

- Field : Biochemistry

- Application : Triazole, pyrazole containing thiazole derivatives were synthesized and evaluated for their in vitro anti-microbial activity and molecular docking studies on COVID-19 .

- Method : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .

- Results : Among all the tested compounds, three compounds possessed the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

-

Stability Study of Boronate Esters

- Field : Organic Chemistry

- Application : 1-Benzylpyrazole-4-boronic acid pinacol ester has been used as a model compound in the study of the stability of boronate esters in different alcohols .

- Method : The stability of boronate esters was studied using the LCMS technique .

- Results : The study provided insights into the stability of boronate esters in different alcohols .

- Field : Medicinal Chemistry

- Application : Benzimidazole derivatives, which can be synthesized from pyrazole, are known to exhibit a wide range of biological activities .

- Method : The synthesis of these compounds involves the use of pyrazole as a starting material .

- Results : The resulting benzimidazole derivatives have shown promising results in various biological assays .

Propiedades

IUPAC Name |

1-benzylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACINTRGTMXXGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-pyrazole-4-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B1526709.png)

![tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate](/img/structure/B1526712.png)